

Application Notes and Protocols: Western Blot Analysis of pBTK Inhibition by Poseltinib

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For Researchers, Scientists, and Drug Development Professionals

Introduction

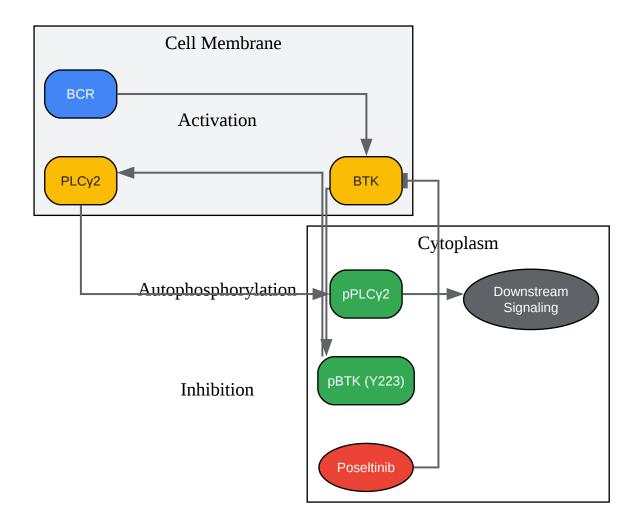
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell development, differentiation, and signaling.[1] Its role in various signaling pathways, including the B-cell antigen receptor (BCR) pathway, makes it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] **Poseltinib** (also known as HM71224) is a selective and irreversible small molecule inhibitor of BTK with an IC50 of 1.95 nM.[3][4] It effectively curtails signaling mediated by B-cell receptors (BCR), Fc receptors (FcR), and Toll-like receptors (TLR).[3] This document provides a detailed protocol for assessing the inhibitory effect of **Poseltinib** on BTK phosphorylation (pBTK) using Western blotting.

Upon activation, BTK undergoes autophosphorylation at Tyr223, a necessary step for its full activation.[5] Western blotting is a widely used technique to detect and quantify specific proteins, including the phosphorylated forms of proteins, from complex mixtures such as cell lysates.[6][7] This protocol will detail the steps for cell culture and treatment with **Poseltinib**, protein extraction, gel electrophoresis, protein transfer, and immunodetection of pBTK and total BTK.

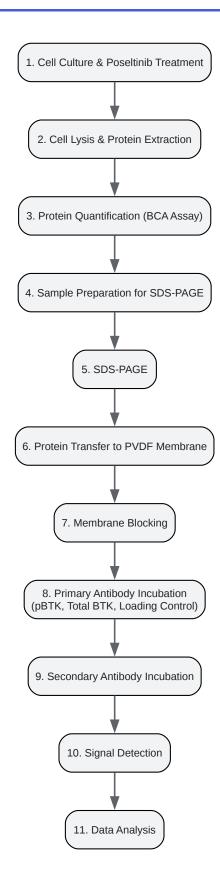
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and the experimental workflow for the Western blot protocol.









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